3-ethoxy-N-methylspiro[3.4]octan-1-amine hydrochloride
CAS No.: 1333616-84-4
Cat. No.: VC2824948
Molecular Formula: C11H22ClNO
Molecular Weight: 219.75 g/mol
* For research use only. Not for human or veterinary use.
![3-ethoxy-N-methylspiro[3.4]octan-1-amine hydrochloride - 1333616-84-4](/images/structure/VC2824948.png)
Specification
CAS No. | 1333616-84-4 |
---|---|
Molecular Formula | C11H22ClNO |
Molecular Weight | 219.75 g/mol |
IUPAC Name | 3-ethoxy-N-methylspiro[3.4]octan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C11H21NO.ClH/c1-3-13-10-8-9(12-2)11(10)6-4-5-7-11;/h9-10,12H,3-8H2,1-2H3;1H |
Standard InChI Key | XDODVRHVVIBDSK-UHFFFAOYSA-N |
SMILES | CCOC1CC(C12CCCC2)NC.Cl |
Canonical SMILES | CCOC1CC(C12CCCC2)NC.Cl |
Introduction
Chemical Structure and Properties
3-Ethoxy-N-methylspiro[3.4]octan-1-amine hydrochloride features a distinctive spirocyclic arrangement where two rings (a cyclobutane and a cyclopentane) are interconnected through a single carbon atom, creating its unique three-dimensional framework. The compound contains both an ethoxy group and an N-methyl substituent, contributing to its chemical reactivity and potential biological interactions.
The molecular structure can be represented using the SMILES notation: CCOC1CC(NC)C12CCCC2.Cl, which indicates the presence of these functional groups . The spirocyclic core provides a rigid scaffold that may influence how this molecule interacts with biological targets.
Physical and Chemical Properties
Property | Value |
---|---|
IUPAC Name | 3-ethoxy-N-methylspiro[3.4]octan-1-amine hydrochloride |
CAS Number | 1333616-84-4 |
Molecular Formula | C₁₁H₂₂ClNO |
Molecular Weight | 219.75 g/mol |
MDL Number | MFCD19982541 |
Solubility | Soluble in polar solvents including water and ethanol |
Stability | Relatively stable under standard laboratory conditions |
Purity (Commercial) | 97% |
The compound demonstrates good solubility in polar solvents like water and ethanol, enhancing its utility in various laboratory applications. It exhibits reasonable stability under standard laboratory conditions but may degrade when exposed to extreme temperatures, strong oxidizing agents, or prolonged moisture exposure.
Synthesis and Preparation Methods
The synthesis of 3-ethoxy-N-methylspiro[3.4]octan-1-amine hydrochloride typically involves several key steps, beginning with the formation of the spirocyclic framework.
Synthetic Routes
A common synthetic pathway includes:
-
Formation of the spirocyclic core structure through appropriate cyclization reactions
-
Introduction of the ethoxy group at the 3-position
-
N-methylation of the amine at the 1-position
-
Formation of the hydrochloride salt to enhance stability and solubility
The reaction typically occurs in the presence of solvents such as ethanol or methanol, with catalysts like hydrochloric acid to facilitate the formation of the hydrochloride salt. Industrial production may involve automated reactors and continuous flow processes to optimize yield and purity, followed by purification techniques such as recrystallization or chromatography.
Key Intermediates
3-Ethoxyspiro[3.4]octan-1-one (CAS: 1182843-01-1) serves as a crucial intermediate in the synthesis pathway. This ketone can undergo various transformations, including amination, which involves converting the carbonyl group into an amine - a critical step for synthesizing 3-ethoxy-N-methylspiro[3.4]octan-1-amine hydrochloride.
Chemical Reactions
The functional groups present in 3-ethoxy-N-methylspiro[3.4]octan-1-amine hydrochloride enable it to participate in various chemical reactions, making it valuable as a building block in organic synthesis.
Oxidation Reactions
The compound can undergo oxidation using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of corresponding ketones or carboxylic acids. These oxidation reactions can be utilized to introduce additional functional groups into the molecule's structure.
Reduction Reactions
Reduction of functional groups within the molecule can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). These reactions may yield various amine or alcohol derivatives, expanding the compound's utility in synthetic pathways.
Substitution Reactions
The ethoxy group in the molecule can participate in nucleophilic substitution reactions, where it may be replaced by other nucleophiles such as thiols or amines. Additionally, the amine group can engage in various transformations, including alkylation and acylation reactions.
Biological Activity and Applications
Research suggests that 3-ethoxy-N-methylspiro[3.4]octan-1-amine hydrochloride and related compounds may possess several biological activities that warrant further investigation.
Antimicrobial Properties
Studies have indicated that spirocyclic compounds similar to 3-ethoxy-N-methylspiro[3.4]octan-1-amine hydrochloride demonstrate antimicrobial activity against various bacterial strains. The table below summarizes reported minimum inhibitory concentrations (MIC) values:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 64 |
These findings suggest potential applications in the development of novel antimicrobial agents.
Neuroprotective Effects
Preliminary research indicates that this class of compounds may exhibit neuroprotective properties. Studies suggest they may protect neuronal cells from oxidative stress, potentially offering avenues for investigating treatments for neurodegenerative disorders.
Receptor Interactions
The compound has been studied for its potential to act as an agonist for G-protein coupled receptors (GPCRs), which could influence cellular signaling pathways. This property may be exploited in the development of pharmacological agents targeting specific receptor-mediated processes.
Comparison with Structurally Related Compounds
Several structurally related compounds provide valuable comparative insights:
These structural variations significantly affect physicochemical properties and potential biological activities. The spirocyclic structure provides a rigid three-dimensional framework that can influence molecular interactions with biological targets.
Research Applications
Medicinal Chemistry
The unique structure of 3-ethoxy-N-methylspiro[3.4]octan-1-amine hydrochloride makes it valuable in medicinal chemistry research. Its spirocyclic framework provides a rigid scaffold that can be utilized in the development of compounds with specific spatial arrangements of functional groups, potentially important for interactions with biological targets.
Structure-Activity Relationship Studies
The compound serves as an important reference point in structure-activity relationship (SAR) studies investigating how structural modifications affect biological activity. By comparing the activities of 3-ethoxy-N-methylspiro[3.4]octan-1-amine hydrochloride with structurally related compounds, researchers can gain insights into the molecular features essential for specific biological effects.
Synthetic Building Block
As a functionalized spirocyclic compound, 3-ethoxy-N-methylspiro[3.4]octan-1-amine hydrochloride serves as a valuable building block in the synthesis of more complex molecules . Its unique structure and functional groups allow for various chemical transformations, making it useful in the development of compound libraries for drug discovery programs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume